Cas no 4403-42-3 (2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo-)
2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- Chemical and Physical Properties
Names and Identifiers
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- 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo-
- 11-(1,3-dioxoisoindol-2-yl)undecanoic acid
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- MDL: MFCD03425070
- Inchi: 1S/C19H25NO4/c21-17(22)13-7-5-3-1-2-4-6-10-14-20-18(23)15-11-8-9-12-16(15)19(20)24/h8-9,11-12H,1-7,10,13-14H2,(H,21,22)
- InChI Key: KKNSERPTIKUDGJ-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1CCCCCCCCCCC(=O)O)=O
Computed Properties
- Exact Mass: 331.17845
Experimental Properties
- PSA: 74.68
2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM265096-1g |
11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid |
4403-42-3 | 95%+ | 1g |
$371 | 2021-08-18 | |
| Chemenu | CM265096-1g |
11-(1,3-Dioxoisoindolin-2-yl)undecanoic acid |
4403-42-3 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Fluorochem | 015253-250mg |
11-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-undecanoic acid |
4403-42-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 015253-1g |
11-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-undecanoic acid |
4403-42-3 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 015253-2g |
11-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-undecanoic acid |
4403-42-3 | 2g |
£598.00 | 2022-03-01 | ||
| Oakwood | 015253-1g |
11-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-undecanoic acid |
4403-42-3 | 1g |
$418.00 | 2024-07-19 | ||
| A2B Chem LLC | AD29749-1g |
2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- |
4403-42-3 | 1g |
$418.00 | 2024-04-20 | ||
| 1PlusChem | 1P00731X-1g |
2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- |
4403-42-3 | 1g |
$435.00 | 2025-02-21 |
2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo-
2H-Isoindole-2-undecanoic Acid, 1,3-Dihydro-1,3-Dioxo- (CAS No. 4403-42-3): A Promising Compound in Pharmaceutical Research
2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- is a unique organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 4403-42-3, is characterized by the presence of a dioxo isoxazole ring system fused to a six-membered isoindole ring. The molecular formula of this compound is C15H14O6, and its molecular weight is approximately 286.27 g/mol. The compound exhibits a unique combination of functional groups, including a carboxylic acid moiety and a dioxo ring system, which may contribute to its potential biological activities.
Recent studies have highlighted the importance of understanding the chemical structure of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- in relation to its pharmacological properties. The presence of the dioxo ring system is particularly noteworthy, as it is known to play a role in the stability and reactivity of certain organic compounds. Additionally, the undecanoic acid chain provides a hydrophobic component that may influence the compound's solubility and bioavailability. These structural features are critical for the development of new therapeutic agents, as they can affect the compound's ability to interact with biological targets.
The synthesis of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- has been the focus of several recent studies. Researchers have explored various synthetic methodologies to efficiently produce this compound. One notable approach involves the use of transition metal-catalyzed reactions to form the isoindole ring system. This method allows for the controlled introduction of functional groups, which is essential for optimizing the compound's pharmacological profile. Another study has demonstrated the utility of microwave-assisted synthesis in the preparation of this compound, highlighting the potential of green chemistry techniques in pharmaceutical research.
Recent advances in analytical techniques have enabled researchers to gain deeper insights into the properties of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo-. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of the compound. These techniques are crucial for ensuring the quality and consistency of the compound in pharmaceutical applications. Additionally, computational modeling has been used to predict the compound's behavior in different biological environments, which can aid in the design of new drug candidates.
The biological activities of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- have been the subject of several studies. One recent investigation has focused on its potential as an anti-inflammatory agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which suggests its potential therapeutic applications in inflammatory diseases. Another study has explored its effects on cell proliferation, with preliminary results indicating its ability to modulate cell cycle progression. These findings highlight the importance of further research into the compound's biological mechanisms.
Recent research has also explored the potential of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- in the development of novel therapeutic strategies. One study has investigated its role in the regulation of metabolic pathways, with the compound showing potential in modulating lipid metabolism. This finding is particularly relevant in the context of metabolic disorders such as obesity and type 2 diabetes. Another research group has examined its effects on neurodegenerative diseases, with preliminary studies suggesting its potential in reducing oxidative stress and neuroinflammation.
The pharmacokinetic properties of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- are an important consideration for its potential therapeutic applications. Studies have shown that the compound exhibits good solubility in aqueous solutions, which is essential for its bioavailability. However, its stability in biological systems remains an area of ongoing research. Researchers are exploring ways to enhance the compound's stability, such as the incorporation of stabilizing agents or the modification of its molecular structure to improve its pharmacokinetic profile.
The safety profile of 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- is another critical aspect that requires further investigation. While preliminary studies have not reported significant toxicological effects, more comprehensive toxicological assessments are needed to fully understand its potential risks. These assessments should include studies on long-term exposure, genetic toxicity, and potential interactions with other compounds. The results of these studies will be essential for the development of safe and effective therapeutic applications.
In conclusion, 2H-Isoindole-2-undecanoic acid, 1,3-dihydro-1,3-dioxo- represents a promising compound with potential applications in pharmaceutical research. Its unique molecular structure and biological activities make it a valuable candidate for the development of new therapeutic agents. However, further research is needed to fully understand its pharmacological mechanisms, optimize its synthesis, and assess its safety profile. As research in this field continues to advance, the potential applications of this compound in the treatment of various diseases may become increasingly evident.
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